![molecular formula C19H16FNO4 B2818274 Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923686-25-3](/img/structure/B2818274.png)
Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and stability. It may also include spectroscopic data such as UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Synthesis Techniques and Derivatives Development
Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is involved in the synthesis of complex molecules and has applications in the development of new chemical entities with potential pharmacological activities. A method for synthesizing 2-substituted thiazole-5-carboxylates demonstrates the utility of related compounds in generating derivatives through photolysis processes, suggesting a pathway for the synthesis of compounds with similar structures or functional groups M. Fong et al., 2004. This technique highlights the potential for creating a variety of derivatives that could be useful in further scientific research or drug development.
Radiochemistry and PET Imaging
The compound's structural similarity to radiolabeled antagonists, like [(18)F]p-MPPF, underscores its potential utility in the field of positron emission tomography (PET) imaging for studying serotonergic neurotransmission. [(18)F]p-MPPF is used to investigate the serotonergic system, indicating that derivatives of Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate could serve similar roles in neuroimaging or as tools in neuroscience research A. Plenevaux et al., 2000.
Pharmacological Research
Compounds structurally related to Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate have been synthesized and tested for their antitumor activities, indicating a potential for this compound to serve as a precursor or analog in the development of new cancer treatments. For example, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cell lines, suggesting that modifications of the core structure of Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate could lead to new therapeutic agents J. Xiong et al., 2009.
Chemical Synthesis and Fluorination Techniques
The compound has relevance in synthetic chemistry, particularly in the creation of fluorinated analogs which are important in medicinal chemistry for their pharmacokinetic properties. Studies on the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogs of pyrazosulfuron-ethyl from related esters demonstrate the versatility of such compounds in producing a wide range of fluorinated derivatives, which are valuable in developing herbicides and potentially in pharmaceuticals K. Morimoto et al., 1990.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQSIAYBNIYSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate |
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